molecular formula H2KO5S2 B058084 Potassium metabisulfite CAS No. 16731-55-8

Potassium metabisulfite

Cat. No.: B058084
CAS No.: 16731-55-8
M. Wt: 185.25 g/mol
InChI Key: QYFCZKXURBJLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium metabisulfite (K₂S₂O₅) is an inorganic salt widely utilized in life science research for its potent antioxidant and antimicrobial properties. Its primary research value lies in its ability to release sulfur dioxide (SO₂), which acts as a powerful reducing agent and preservative. In biochemical applications, it is employed to stabilize sensitive compounds in solution, preventing oxidative degradation by scavenging dissolved oxygen. This is particularly crucial in molecular biology for preparing and storing reagents such as DNA and RNA extraction buffers, where it maintains nucleic acid integrity. In cell culture and microbiology, this compound serves as a disinfectant for equipment and as a preservative in media and stock solutions to inhibit microbial contamination. Its mechanism of action involves the hydrolysis in aqueous solutions to form bisulfite ions (HSO₃⁻), which directly interact with and disrupt microbial enzymatic pathways and cellular membranes. Furthermore, it finds application in analytical chemistry as a titrant and in purifying specific proteins by creating an anaerobic environment. This reagent is an essential tool for researchers requiring a reliable and effective agent for controlling oxidation and microbial growth in a controlled laboratory setting.

Properties

Key on ui mechanism of action

Bisulfite participates in three important types of reactions with biomolecules: sulfonation (sulfitolysis), autooxidation with generation of free radicals, and addition to cytosine. Products of sulfonation reactions have been shown to be long-lived in vivo and may be highly reactive. Products of autooxidation may be responsible for the initiation of lipid peroxidation, which, among other effects, could damage plasma membranes. In addition, bisulfite can react with nucleic acids to convert cytosine to uracil, thus resulting in mutational events. /Sulfites/
It is now widely appreciated that bronchoconstriction following SO2 exposure is mediated by chemosensitive receptors in the tracheobronchial tree. Rapidly activating receptors (RARs) and sensory C-fiber receptors found at all levels of the respiratory tract are sensitive to irritant gases such as SO2. Activation of these vagal afferents stimulates central nervous system reflexes resulting in bronchoconstriction, mucus secretion, mucosal vasodilation, cough, apnea followed by rapid shallow breathing, and effects on the cardiovascular system such as bradycardia and hypotension or hypertension. /Sulfur Oxide/
Early experiments demonstrated that SO2-induced reflexes were mediated by cholinergic parasympathetic pathways involving the vagus nerve and inhibited by atropine. Bronchoconstriction was found to involve smooth muscle contraction since beta-adrenergic agonists such as isoproterenol reversed the effects. Histamine was also thought to be involved in SO2-induced bronchoconstriction. ... Experiments in animal models ... have demonstrated that both cholinergic and noncholinergic mechanisms may be involved in SO2-induced effects. In two studies utilizing bilateral vagotomy, vagal afferents were found to mediate the immediate ventilatory responses to SO2, but not the prolonged bronchoconstrictor response. Other studies showed that atropine failed to block SO2-induced bronchoconstriction, and that a local axon reflex resulting in C-fiber secretion of neuropeptides (i.e., neurogenic inflammation) was responsible for the effect. Neurogenic inflammation has been shown to play a key role in animal models of airway inflammatory disease. /Sulfur Oxide/
In humans, the mechanisms responsible for SO2-induced bronchoconstriction are not fully understood. In non-asthmatics, near complete attenuation of bronchoconstriction has been demonstrated using the anticholinergic agents atropine and ipratropium bromide. However, in asthmatics, these same anticholinergic agents, as well as short- and long-acting beta2-adrenergic agonists, theophylline, cromolyn sodium, nedocromil sodium and leukotriene receptor antagonists only partially blocked SO2-induced bronchoconstriction. That none of these therapies have been shown to completely attenuate the effects of SO2 implies the involvement of both parasympathetic pathways and inflammatory mediators in asthmatics. Strong evidence of this was borne out in /a subsequent study/, in which asthmatic adults were exposed to SO2 following pretreatment with cromolyn sodium (a mast cell stabilizer), atropine (a muscarinic receptor antagonist), and the two medications together. While both treatments individually provided some protection against the bronchoconstrictive effects of SO2, there was a much stronger and statistically significant effect following concurrent administration of the two medications. /Sufur Oxide/

CAS No.

16731-55-8

Molecular Formula

H2KO5S2

Molecular Weight

185.25 g/mol

InChI

InChI=1S/K.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5)

InChI Key

QYFCZKXURBJLPZ-UHFFFAOYSA-N

SMILES

[O-]S(=O)S(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

OS(=O)S(=O)(=O)O.[K]

Color/Form

White crystals or crystalline powder
White powde

density

2.3 g/cu cm
Relative density (water = 1): 2.34

melting_point

Decomposes at approximately 150 °C

Other CAS No.

16731-55-8

physical_description

Potassium metabisulfite appears as a white granular or powdery solid with a sharp odor of sulfur dioxide. Decomposes at 150 to 190 °C. Density 2.3 g / cm3. Contact severely irritates skin, eyes, and mucous membranes. Low toxicity. Used as a food preservative and an antioxidant.
Dry Powder;  Other Solid
Colourless crystals or white crystalline powder
A white granular or powdery solid with a sharp odor of sulfur dioxide;  [CAMEO]
WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR.

Pictograms

Corrosive; Irritant

shelf_life

When stored at a maximum temperature of 25 °C and a maximum relative humidity of 45%, the shelf life is 6 months.

solubility

Freely soluble in water;  insoluble in alcohol
Reacts with acid solutions;  insoluble in ethanol
49.5 g/100 g water at 25 °C
Solubility in water, g/100ml at 25 °C: 49.5 (good)

Synonyms

Disulfurous Acid Dipotassium Salt;  Potassium Pyrosulfite;  Pyrosulfurous Acid Dipotassium Salt;  Dipotassium Disulfite;  Dipotassium Metabisulfite;  Dipotassium Pyrosulfite;  E 224;  Kadifit;  Potassium Disulfite (K2S2O5);  Potassium Metabisulfite;  Potassium

Origin of Product

United States

Preparation Methods

Solution Preparation and Additive Incorporation

The batch method, as detailed in the CN104071809B patent, begins with dissolving potassium hydroxide or carbonate in water, this compound mother liquor, or purified water to form a solution with a potassium ion (K⁺) concentration of 100–400 g/L. Additives such as edulcoration agent A and additive B (proprietary components) are introduced to enhance clarity and stability.

Filtration and Sulfonation

The solution is filtered through a micropore device (0.1–10 μm pore size) to remove particulates. Sulfur dioxide gas or liquid is then introduced until the pH reaches 2.5–5.0, initiating the formation of potassium bisulfite. This step ensures complete conversion of sulfite intermediates to bisulfite, a precursor to metabisulfite.

Crystallization and Separation

Cooling the supersaturated bisulfite solution to 10–30°C induces crystallization. The crystals are separated via centrifugation or filtration, and the mother liquor is recycled to minimize waste. This method yields food-grade this compound with minimal sulfate contaminants.

Table 1: Key Parameters in Batch Production (CN104071809B)

ParameterRange/Description
K⁺ concentration100–400 g/L
Filtration pore size0.1–10 μm
Reaction pH2.5–5.0
Crystallization temperature10–30°C
Mother liquor recyclingYes

Continuous Production Processes

Two-Reactor System Design

The US3369866A patent outlines a continuous process using two reactors to optimize yield and purity. In the first reactor, a saturated solution of potassium sulfite and bisulfite (pH 7.0–7.5) is maintained at 50–80°C while KOH/K₂CO₃ and SO₂-rich gas (e.g., roaster gas with 7–10% SO₂) are introduced simultaneously. Vigorous stirring ensures homogeneous mixing and prevents localized pH spikes.

Cooling and Secondary Sulfonation

The reaction mixture is transferred to a second reactor cooled to 15–25°C, where additional SO₂ is introduced to lower the pH to 5.5. This step maximizes metabisulfite precipitation while leaving sulfite dissolved. The crystals are separated, and the mother liquor is returned to the first reactor, achieving a closed-loop system with >95% efficiency.

Table 2: Continuous Process Conditions (US3369866A)

ParameterRange/Description
Reactor 1 temperature50–80°C
Reactor 1 pH7.0–7.5
Reactor 2 temperature15–25°C
Reactor 2 pH5.5
SO₂ content in gas7–10% by volume

Critical Process Parameters and Optimization

pH Control

Maintaining pH between 2.5–7.5 is crucial. Lower pH (<4) accelerates SO₂ absorption but risks excessive bisulfite formation, while higher pH (>7.5) promotes sulfite stability, reducing metabisulfite yield.

Temperature Management

Elevated temperatures (50–80°C) in the first reactor increase reaction kinetics and solubility, whereas cooling (15–25°C) in the second reactor induces supersaturation and crystallization. This dual-temperature approach minimizes energy consumption compared to evaporation-based methods.

Concentration Effects

High K⁺ concentrations (100–400 g/L) improve reaction rates but necessitate precise additive dosing to prevent impurity carryover. The continuous process achieves 31% potassium bisulfite in mother liquor, enabling efficient recycling.

Comparative Analysis of Production Methods

Table 3: Batch vs. Continuous Production

AspectBatch MethodContinuous Method
Yield80–85%90–95%
Purity (SO₂ content)54–56%>56.5%
Energy EfficiencyModerate (cooling required)High (closed-loop recycling)
ScalabilityLimited to small batchesIndustrial-scale compatible
Byproduct FormationLow (controlled pH)Negligible (optimized steps)

The continuous method outperforms batch production in yield and purity due to real-time pH adjustment and reduced oxidative decomposition.

Industrial Applications and Quality Assurance

Food-grade this compound produced via these methods meets stringent regulatory standards (e.g., FDA, EFSA). Applications include:

  • Food Preservation : Inhibition of microbial growth in wines and dried fruits.

  • Pharmaceuticals : Antioxidant in injectable formulations.

  • Water Treatment : Chlorine replacement for disinfection.

Quality control protocols involve titration for SO₂ content, X-ray diffraction for crystallinity, and ICP-MS for heavy metal detection .

Chemical Reactions Analysis

Types of Reactions: Potassium metabisulfite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potassium metabisulfite has a wide range of applications in scientific research:

Mechanism of Action

Potassium metabisulfite exerts its effects primarily through the release of sulfur dioxide (SO₂) when dissolved in water. Sulfur dioxide acts as a disinfectant and antioxidant, protecting the color and flavor of food and beverages. The sulfur dioxide also reacts with oxidizing agents, increasing the positive valence of the sulfur atom from 4 to 6 .

Comparison with Similar Compounds

Potassium Metabisulfite vs. Sodium Metabisulfite

Property This compound (K₂S₂O₅) Sodium Metabisulfite (Na₂S₂O₅)
Molecular Weight 222.31 g/mol 190.10 g/mol
SO₂ Release Yield 57.6% 67.4%
Sodium Content None High
Primary Applications Wines, low-sodium foods Water treatment, photography, textiles
LD₅₀ (Oral, Rat) 2,000 mg/kg ~1,500–2,000 mg/kg (estimated)
Regulatory Preference Favored in food for sodium-free claims Common in non-food industries

Key Differences :

  • SO₂ Efficiency: Sodium metabisulfite releases more SO₂ per unit mass, making it more potent in non-food applications like water treatment .
  • Health Considerations : this compound avoids sodium intake, critical for hypertension-sensitive consumers .
  • Occupational Hazards : Both release SO₂, but sodium metabisulfite is linked to fatal incidents in shrimp processing due to accidental SO₂ inhalation .

This compound vs. Potassium Bisulfite (KHSO₃)

Property This compound (K₂S₂O₅) Potassium Bisulfite (KHSO₃)
Chemical Structure Pyrosulfite (S₂O₅²⁻) Bisulfite (HSO₃⁻)
SO₂ Release Gradual decomposition Immediate release in acidic conditions
Applications Long-term preservation (wines) Short-term antimicrobial control
Regulatory Status Approved under E224 Approved under E228

Functional Differences :

  • Potassium bisulfite acts faster in acidic environments but is less stable for prolonged storage .

Comparison with Natural Preservatives

In winemaking, phenolic compounds (e.g., hydroxycinnamic acids) exhibit stronger antimicrobial effects against yeasts and bacteria than this compound. However, this compound remains preferred for its cost-effectiveness and broad-spectrum activity .

Food Preservation

  • Dehydrated Foods : Pretreatment with 1% this compound enhances color retention and consumer acceptance in dehydrated beans (Hedonic score: 4.83–4.89/5.00) .
  • Wine Quality : Combined with ascorbic acid, it stabilizes aromatic compounds and prevents oxidation .

Herbicidal Use

  • In vineyards, this compound alone (T6) or with pelargonic acid (T2) achieves >80% biomass reduction in Conyza bonariensis, outperforming acetic acid-based treatments .

Q & A

Q. What safety protocols are essential when handling potassium metabisulfite in laboratory settings?

this compound poses risks of severe eye damage (H318) and releases toxic gases (SO₂) when exposed to acids . Essential protocols include:

  • Eye protection : Use side-shielded goggles or EN166-compliant safety glasses.
  • Ventilation : Work in fume hoods to avoid inhalation of SO₂.
  • First aid : Immediate eye rinsing with water for ≥15 minutes and medical consultation after exposure .
  • Storage : Keep away from acids and moisture to prevent decomposition .

Q. How is this compound utilized in preventing oxidation in food preservation studies?

It acts as an antioxidant by releasing sulfur dioxide (SO₂), which inhibits enzymatic browning and ascorbic acid degradation. Methodological considerations include:

  • Concentration optimization : 0.5–1% solutions in pre-treatments for freeze-dried fruits (e.g., West Indies cherry) to retain ascorbic acid .
  • Synergistic additives : Combining with tartaric acid enhances efficacy, though statistical significance may vary .
  • Drying protocols : Dipping tomato slices in 1% solution for 10 minutes before solar drying reduces oxidative loss .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations in metallurgical etching procedures for phase analysis?

In laser-welded specimen preparation, varying concentrations (0.6–0.9 g) in HCl-based Beraha reagent (60 mL H₂O + 30 mL HCl) influence martensite characterization:

  • Etching time : 8–15 seconds, inversely proportional to concentration (e.g., 0.9 g for 8–10 s; 0.6 g for 10–12 s) .
  • Validation : Cross-verify results with SEM-EBSD and optical microscopy to ensure phase clarity .

Q. What methodologies are recommended for assessing the tumor-promoting potential of this compound in carcinogenesis models?

A two-stage carcinogenesis model in rats involves:

  • Initiation : N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) administration.
  • Promotion : Co-administration of this compound (dosage: 5 g/t) with ethanol or formaldehyde.
  • Endpoints : Tumor incidence, histopathology, and comparative analysis with other promoters (e.g., hydrogen peroxide) .
  • Controls : Include groups receiving MNNG alone and untreated cohorts to isolate promotion effects .

Q. How should contradictory data on the mutagenic effects of this compound be analyzed?

While this compound is not classified as a human carcinogen (IARC/ACGIH), conflicting data exist:

  • In vitro : Unscheduled DNA synthesis observed in rat models at 400 mg/kg orally .
  • In vivo : No conclusive evidence of carcinogenicity in humans despite animal studies .
  • Resolution : Conduct dose-response studies with lower doses (e.g., ≤100 mg/kg) and use comet assays to detect DNA damage thresholds .

Q. What statistical approaches are effective in analyzing the efficacy of this compound in multi-treatment experiments?

  • ANOVA : Used in food preservation studies to compare treatments (e.g., metabisulfite vs. CaCl₂) on variables like moisture content and vitamin retention .
  • Factorial designs : 3×2 designs (e.g., pretreatments × drying methods) with triplicates to assess interactions .
  • Post hoc tests : Tukey’s HSD to identify significant differences between treatment groups .

Q. What are the considerations for integrating this compound into experimental designs requiring controlled SO₂ release?

  • Theoretical yield : 57.6% SO₂ by mass; adjust stoichiometry for target concentrations .
  • pH dependency : SO₂ release increases under acidic conditions; buffer solutions to stabilize release rates .
  • Alternatives : Compare with sodium metabisulfite (67.4% SO₂ yield) if sodium content is not a confounder .

Methodological Best Practices

  • Replication : Minimum triplicate runs to account for variability in food and metallurgical studies .
  • Documentation : Follow Beilstein Journal guidelines for detailed experimental sections, including reagent purity (≥95% for Sigma-Aldride-grade) and statistical reporting .
  • Ethical compliance : Adhere to OSHA/EN149 standards for respirator use and toxicology protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.